molecular formula C9H20N2 B046378 N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine CAS No. 121053-95-0

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Cat. No.: B046378
CAS No.: 121053-95-0
M. Wt: 156.27 g/mol
InChI Key: SWMHMAUXZINLIQ-UHFFFAOYSA-N
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Description

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an ethylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine typically involves the reaction of pyrrolidine with ethylamine under controlled conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is carried out at a temperature of around 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine can be compared with other similar compounds, such as:

    N-methyl-N-(pyrrolidin-2-ylmethyl)ethanamine: Similar structure but with a methyl group instead of an ethyl group.

    N-ethyl-N-(pyrrolidin-2-ylmethyl)propanamine: Similar structure but with a propyl group instead of an ethyl group.

    N-ethyl-N-(pyrrolidin-2-ylmethyl)butanamine: Similar structure but with a butyl group instead of an ethyl group.

These compounds share similar chemical properties but differ in their specific applications and biological effects, highlighting the uniqueness of this compound .

Biological Activity

N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, also known as N-Ethyl-N-(2-pyrrolidinylmethyl)ethanamine, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group and a pyrrolidine ring, which contribute to its distinct properties. The compound's molecular formula is C10_{10}H18_{18}N2_2, with a CAS number of 1220027-24-6. It appears as a white crystalline solid and is highly soluble in water, making it suitable for various applications in biological studies.

The biological activity of this compound is believed to involve its interaction with neurotransmitter systems, particularly dopaminergic and serotonergic pathways. This interaction may influence mood regulation, cognitive functions, and other neurophysiological processes. The compound acts as a ligand that binds to specific receptors or enzymes, modulating their activity.

Biological Activity Findings

Research into the biological activity of this compound is still in its early stages. However, preliminary studies indicate several potential applications:

  • Neurological Effects : Similar compounds have shown promise in treating neurological disorders by enhancing cognitive functions and modulating neurotransmitter levels. The presence of the pyrrolidine ring suggests that this compound may exhibit similar effects.
  • Pharmacological Applications : The compound's structure allows for various functionalizations, potentially leading to the development of new therapeutic agents. Its interactions with neurotransmitter systems could be explored for applications in psychiatric disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be useful:

Compound NameCAS NumberKey Features
N-Methyl-N-(pyrrolidin-2-ylmethyl)ethanamine121053-95-0Methyl substitution instead of ethyl
N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine1219981-40-4Different position of the pyrrolidine ring
N-Ethyl-N-(pyridin-2-ylmethyl)ethanamine1211454-52-2Contains a pyridine ring instead of pyrrolidine

This table highlights how the structural variations can influence the biological activity and pharmacological potential of these compounds.

Properties

IUPAC Name

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-11(4-2)8-9-6-5-7-10-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMHMAUXZINLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405848
Record name N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121053-95-0
Record name N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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